N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide
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Overview
Description
N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an oxane ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the oxane derivative with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the oxane ring and amide moiety contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide
- (4-Fluorophenyl)(oxan-4-yl)methanamine hydrochloride
Uniqueness
N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and binding affinity, while the oxane ring provides structural rigidity and stability.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-3-15(18)17(2)13-8-9-19-14(10-13)11-4-6-12(16)7-5-11/h3-7,13-14H,1,8-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPKJCQOVAURKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC(C1)C2=CC=C(C=C2)F)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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